Thiourea, N,N'-didodecyl-
Description
Overview of Thiourea (B124793) Derivatives in Supramolecular Chemistry and Materials Science
Thiourea derivatives are celebrated for their ability to form strong and directional hydrogen bonds. This characteristic makes them excellent candidates for building blocks in supramolecular assemblies. The thiourea group can act as a versatile binding site, particularly for anions, a property that has been extensively explored in the design of chemical sensors. nih.govnih.govresearchgate.net In materials science, the ordered structures formed by thiourea derivatives through self-assembly can lead to the formation of organogels, liquid crystals, and other functional materials. nih.govdoitpoms.ac.uk The introduction of long alkyl chains, as seen in N,N'-didodecylthiourea, can significantly influence the self-assembly behavior, promoting the formation of lamellar structures or facilitating organization at interfaces.
Significance of N,N'-didodecylthiourea in Contemporary Chemical Research
The significance of N,N'-didodecylthiourea in current research lies in its amphiphilic nature. The long, nonpolar dodecyl chains provide solubility in organic solvents and drive the molecule to self-assemble in ways that minimize unfavorable interactions with polar environments. This makes it a prime candidate for applications such as:
Organogelators: The ability of the thiourea groups to form hydrogen-bonded networks, coupled with the van der Waals interactions between the long alkyl chains, can lead to the formation of fibrous networks that immobilize solvent molecules, resulting in an organogel. nih.govnih.gov
Langmuir Films: At the air-water interface, N,N'-didodecylthiourea can form monomolecular layers, known as Langmuir films, with the hydrophilic thiourea groups interacting with the water and the hydrophobic dodecyl chains extending into the air. nanoscience.comarxiv.org These organized layers can be transferred onto solid substrates to create Langmuir-Blodgett films with potential applications in sensors and electronic devices. nih.gov
Anion Recognition: While less studied than its aromatic counterparts, the thiourea group in N,N'-didodecylthiourea can still participate in anion binding, offering a hydrophobic environment that can modulate binding affinity and selectivity. nih.govresearchgate.net
Historical Context of Long-Chain Thiourea Studies in Academic Literature
The study of long-chain thiourea derivatives is rooted in the broader investigation of amphiphilic molecules and their self-assembly. Early research into surfactants and lipids laid the groundwork for understanding how molecules with distinct polar and nonpolar regions behave in different environments. The synthesis of various N-alkyl and N,N'-dialkyl thioureas has been explored for some time, often with a focus on their synthesis and basic characterization. nih.gov The exploration of their more advanced material properties, such as their ability to form organized thin films and act as organogelators, represents a more recent area of academic inquiry, driven by the growing interest in nanotechnology and functional materials.
Current Research Landscape and Emerging Trends Involving N,N'-didodecylthiourea
The current research landscape for long-chain thiourea derivatives like N,N'-didodecylthiourea is characterized by a push towards creating functional materials with tunable properties. An emerging trend is the incorporation of these molecules into more complex systems, such as mixed-component organogels or as components in stimuli-responsive materials. nih.govnih.gov While specific studies on N,N'-didodecylthiourea are not as numerous as for other thiourea derivatives, the fundamental understanding of its self-assembly properties paves the way for its use in:
Nanostructured Materials: The self-assembly of N,N'-didodecylthiourea can be used to create templates for the synthesis of nanomaterials or to form the basis of nanostructured coatings and films.
Molecular Electronics: The ordered arrangement of molecules in Langmuir-Blodgett films could be exploited for applications in molecular-scale electronics, although this remains a long-term goal. arxiv.org
Soft Materials: The potential for N,N'-didodecylthiourea to form organogels and liquid crystalline phases makes it a valuable component in the development of soft materials with applications ranging from sensing to controlled release. doitpoms.ac.ukmdpi.com
The table below summarizes the key properties of N,N'-didodecylthiourea.
| Property | Value |
| IUPAC Name | 1,3-didodecylthiourea |
| Molecular Formula | C25H52N2S |
| Molecular Weight | 412.8 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| CAS Number | 7505-51-3 |
Properties
CAS No. |
7505-51-3 |
|---|---|
Molecular Formula |
C25H52N2S |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1,3-didodecylthiourea |
InChI |
InChI=1S/C25H52N2S/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28) |
InChI Key |
NWFVONWTBGQHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N,n Didodecylthiourea
Established Synthetic Pathways for N,N'-didodecylthiourea
The formation of N,N'-didodecylthiourea is most commonly achieved through the reaction of dodecylamine (B51217) with carbon disulfide. This method is well-established for the synthesis of symmetrical thioureas. Variations and alternative routes have also been developed to address specific synthetic challenges.
Amine-Carbon Disulfide Reaction Routes
The most direct and widely employed method for synthesizing N,N'-didodecylthiourea is the reaction between dodecylamine, a primary aliphatic amine, and carbon disulfide. This reaction proceeds through a mechanism involving the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide.
2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S (where R = C₁₂H₂₅)
The mechanism is believed to proceed in several steps. Initially, one molecule of dodecylamine reacts with carbon disulfide to form a dithiocarbamic acid intermediate. researchgate.net This intermediate is unstable and can subsequently react with a second molecule of dodecylamine. This second step involves the formation of an isothiocyanate and hydrogen sulfide (B99878). researchgate.net The in situ generated dodecyl isothiocyanate then readily reacts with another molecule of dodecylamine to yield the final product, N,N'-didodecylthiourea. researchgate.net A simple condensation between primary aliphatic amines and carbon disulfide in an aqueous medium has been reported as an efficient method for producing symmetrically substituted thiourea (B124793) derivatives. organic-chemistry.org
Alternative Synthetic Procedures and Comparative Efficacy
Alternative synthetic strategies for N,N'-didodecylthiourea often focus on improving reaction efficiency, simplifying purification, or avoiding the direct handling of toxic reagents like hydrogen sulfide.
One notable alternative involves the desulfurylation of dithiocarbamates using various reagents. In this two-step approach, the dithiocarbamate (B8719985) is first formed from the amine and carbon disulfide and then converted to an isothiocyanate, which subsequently reacts with another amine. kiku.dk Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be used for this desulfurylation, which has the advantage of producing gaseous byproducts (CO₂ and COS) that are easily removed. kiku.dk
Another approach is the use of "thiocarbonyl transfer" reagents, such as thiocarbonyldiimidazole, which can react with amines to form thioureas. kiku.dk However, these methods can sometimes be limited in scope and may lead to the formation of byproducts, especially with less reactive amines. kiku.dk
Microwave-assisted synthesis represents a procedural alternative that can significantly accelerate the reaction. The reaction of a primary amine with carbon disulfide can be carried out under microwave irradiation to generate the symmetrical thiourea in situ, often in a one-pot process. rsc.org This method can lead to improved efficiency, reduced waste, and faster reaction times compared to conventional heating methods. rsc.org
| Method | Reagents | Key Features | Efficacy/Comparison |
| Direct Condensation | Dodecylamine, Carbon Disulfide | Simple, one-step process; often performed in aqueous or organic solvents. organic-chemistry.org | Well-established and straightforward, but may require purification to remove H₂S and byproducts. |
| Isothiocyanate Route | Dodecylamine, CS₂, Activating Agent (e.g., Boc₂O) | Two-step process involving isolation or in situ formation of dodecyl isothiocyanate. kiku.dk | Can offer cleaner reactions with volatile byproducts, potentially simplifying work-up. kiku.dk |
| Microwave-Assisted | Dodecylamine, Carbon Disulfide | Utilizes microwave irradiation to accelerate the reaction. rsc.org | Offers rapid synthesis, improved efficiency, and is suitable for one-pot procedures. rsc.org |
Optimization of Reaction Conditions for Enhanced N,N'-didodecylthiourea Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of N,N'-didodecylthiourea while minimizing reaction time and waste. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts or activating agents.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly influence the synthesis of N,N'-didodecylthiourea by affecting the solubility of reactants and intermediates, reaction rates, and in some cases, product selectivity. researchgate.net Dodecylamine is a nonpolar molecule, while carbon disulfide is also nonpolar. The thiourea product, with its long alkyl chains, is highly lipophilic and insoluble in polar solvents. smolecule.com
A suitable solvent should ideally dissolve the initial reactants and any polar intermediates that may form, such as the dithiocarbamic acid salt. mdpi.com Aprotic polar solvents like N,N-dimethylformamide (DMF) are often used in organic synthesis because they can dissolve a wide range of organic compounds and polar species. nih.gov However, given the nonpolar nature of the reactants and product, less polar solvents or even solvent-free conditions might be effective. The use of a weakly polar solvent can sometimes improve the dispersion of reactants, especially in heterogeneous systems. nih.gov The polarity of the solvent has been shown to affect reaction rates, with polar aprotic solvents often increasing the nucleophilicity of reactants and thus accelerating the reaction. mdpi.com
| Solvent | Polarity (Dipole Moment) | Boiling Point (°C) | Potential Influence on Synthesis |
| Water | 1.85 D | 100 | Can be effective for the condensation of aliphatic amines and CS₂, offering a sustainable option. organic-chemistry.org |
| Ethanol | 1.69 D | 78.4 | A polar protic solvent that can facilitate the reaction and dissolve intermediates. |
| Toluene | 0.36 D | 110.6 | A nonpolar solvent that would readily dissolve reactants and the final product. |
| N,N-Dimethylformamide (DMF) | 3.82 D | 153 | A polar aprotic solvent that can accelerate reactions involving polar intermediates. nih.gov |
| Dimethyl Sulfoxide (DMSO) | 3.96 D | 189 | A highly polar aprotic solvent; its use could increase reaction rates but may complicate product isolation due to its high boiling point. mdpi.com |
Temperature and Reaction Time Parameters
Temperature and reaction time are critical, interdependent parameters. Increasing the reaction temperature generally increases the reaction rate, allowing for shorter reaction times. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. For the synthesis of N,N'-didodecylthiourea, reactions are often conducted at room temperature or with moderate heating.
As mentioned, microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes. rsc.org For instance, the in situ formation of symmetrical thioureas from primary amines and carbon disulfide has been achieved in as little as 5 minutes using microwave irradiation. rsc.org This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
| Condition | Temperature | Typical Reaction Time | Notes |
| Conventional Heating | Room Temp. to ~100°C | Several hours | The specific temperature depends on the solvent and reactants' reactivity. |
| Microwave Irradiation | N/A (Monitored by power) | 5-30 minutes | Significantly accelerates the reaction, leading to high efficiency and reduced energy consumption. rsc.org |
Influence of Catalysts or Activating Agents
While the reaction between a primary amine and carbon disulfide can proceed without a catalyst, certain agents can activate the reactants or intermediates to improve reaction efficiency.
In the context of the isothiocyanate route, activating agents are key. For example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine, facilitates the conversion of the dithiocarbamate intermediate to an isothiocyanate. kiku.dk This method is efficient and avoids harsh conditions.
While specific catalysts for the direct formation of N,N'-didodecylthiourea are not extensively documented, the principles of catalysis in related reactions can be considered. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze reactions involving thioureas. beilstein-journals.org In other areas of organic synthesis, heterogeneous catalysts like metal ferrites are valued for their high efficiency, stability, and ease of recovery, which could be an area of exploration for optimizing thiourea synthesis. mdpi.com The use of a catalyst could potentially lower the activation energy of the reaction, allowing for milder conditions and improved yields.
Scale-Up Considerations for N,N'-didodecylthiourea Production
The transition from laboratory-scale synthesis to industrial production of N,N'-didodecylthiourea necessitates careful consideration of reaction efficiency, cost-effectiveness, safety, and environmental impact. While multiple synthetic routes to N,N'-disubstituted thioureas exist, a common and adaptable method for scale-up involves the reaction of an alkylamine with a thiocyanate (B1210189) source. researchgate.net One such pathway proceeds via the reaction of an amine with an acyl-isothiocyanate, followed by hydrolysis. researchgate.net
For N,N'-didodecylthiourea, a primary synthetic route would involve the reaction of dodecylamine with carbon disulfide, often in the presence of a base, or the reaction of dodecyl isothiocyanate with dodecylamine. Key factors in scaling up this production include managing reaction kinetics, thermal control, and product purification.
Key Scale-Up Parameters and Challenges:
Reactant Stoichiometry and Addition: Precise control over the molar ratios of the reactants is crucial to maximize yield and minimize the formation of byproducts. In a large-scale batch reactor, the rate of addition of one reactant to another must be carefully controlled to manage the reaction exotherm.
Solvent Selection: The long dodecyl chains render the molecule nonpolar. Consequently, solvent selection is critical for maintaining a homogenous reaction mixture. While laboratory syntheses may use solvents like tetrahydrofuran (B95107) (THF), industrial-scale production might favor higher-boiling, less volatile, and more cost-effective solvents like toluene.
Thermal Management: The formation of thiourea is often an exothermic process. On a large scale, efficient heat dissipation is essential to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with controlled heating and cooling systems is standard.
Product Isolation and Purification: Given its long alkyl chains, N,N'-didodecylthiourea is a solid at room temperature. Isolation on a large scale is typically achieved through precipitation or crystallization by cooling the reaction mixture, followed by filtration. The primary challenge is the removal of unreacted starting materials and any side products. Washing the filter cake with an appropriate solvent (in which the impurities are soluble but the product is not) is a critical step.
Waste Management: The synthesis may generate waste streams, such as those containing sulfur compounds or organic solvents. researchgate.net An environmentally benign process is a significant consideration, focusing on solvent recycling and treatment of effluent. researchgate.net
Table 1: Scale-Up Parameters for N,N'-didodecylthiourea Synthesis
| Parameter | Consideration | Rationale / Key Challenge |
|---|---|---|
| Reaction Type | Reaction of Dodecylamine with Carbon Disulfide or Dodecyl Isothiocyanate | Selection depends on the availability and cost of starting materials on an industrial scale. |
| Solvent | High-boiling nonpolar solvents (e.g., Toluene) | Ensures solubility of long-chain reactants and allows for higher reaction temperatures to improve kinetics. |
| Temperature Control | Jacketed reactor with automated cooling/heating | Crucial for managing reaction exotherm, preventing side reactions, and ensuring consistent product quality. |
| Purification | Crystallization, filtration, and solvent washing | High purity is achieved by selecting a crystallization solvent that maximizes yield while leaving impurities in the mother liquor. |
| Environmental | Solvent recycling and waste stream treatment | Minimizes environmental impact and reduces operational costs, aligning with sustainable production goals. researchgate.net |
Derivatization Strategies of N,N'-didodecylthiourea for Expanded Functionality
Derivatization of N,N'-didodecylthiourea is a key strategy to modify its properties and expand its utility. The primary sites for functionalization are the two nitrogen atoms and the sulfur atom, allowing for the creation of a diverse range of new molecules.
The presence of N-H bonds in N,N'-didodecylthiourea allows for functionalization through various organic reactions. These modifications can alter the molecule's solubility, electronic properties, and coordinating ability.
N-Acylation: The nitrogen atoms can be acylated using reagents like acyl chlorides or anhydrides. For example, reacting N,N'-didodecylthiourea with a molecule like isonicotinoyl chloride would introduce a pyridine (B92270) group, adding a new potential metal coordination site and significantly altering the polarity of the molecule. nih.gov This type of reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
N-Alkylation: Further alkylation at the nitrogen atoms can produce tertiary thioureas. This would typically require a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. This modification removes the hydrogen-bonding capability of the N-H groups, which would affect its aggregation behavior and solubility.
Reaction with Aldehydes/Ketones: The N-H groups can undergo condensation reactions with carbonyl compounds to form various heterocyclic structures or imine-like derivatives, further expanding the molecular complexity.
Table 2: Selected Derivatization Reactions at Nitrogen Atoms
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| N-Acylation | Acyl Chlorides (e.g., Benzoyl Chloride) | N-acylthiourea | Building blocks for heterocycles, modified ligands. rsc.org |
| N-Alkylation | Alkyl Halides | N,N,N'-Trisubstituted thiourea | Modifying solubility and steric properties. |
| Condensation | Aldehydes / Ketones | Thiazolidine derivatives or other heterocycles | Creation of complex molecular scaffolds. rsc.org |
The unique structure of N,N'-didodecylthiourea, with its central coordinating thiocarbonyl group and long hydrophobic alkyl chains, makes it an excellent building block for constructing larger, functional hybrid molecules and supramolecular assemblies. nih.gov The term "hybrid molecule" refers to a single chemical entity composed of two or more distinct bioactive or functional moieties. nih.gov
Precursors for Nanoparticle Synthesis: N,N'-dialkylthioureas are effective single-source precursors for the synthesis of metal sulfide nanoparticles. unizulu.ac.za In this application, the N,N'-didodecylthiourea molecule acts as a ligand, coordinating to a metal ion (such as cadmium, lead, or copper) primarily through its sulfur atom. unizulu.ac.za The resulting metal-thiourea complex can then be thermally decomposed in a high-boiling solvent, leading to the formation of crystalline metal sulfide nanoparticles. The long dodecyl chains can play a dual role, acting as capping agents that control the size and prevent agglomeration of the nanoparticles. unizulu.ac.za
Building Blocks for Supramolecular Assemblies: The thiourea group is an excellent hydrogen bond donor (N-H) and acceptor (C=S). This allows N,N'-didodecylthiourea to participate in the formation of ordered supramolecular structures, such as gels or liquid crystals. The long dodecyl chains contribute to these self-assembly processes through van der Waals interactions.
Conversion to Other Functional Scaffolds: The thiourea moiety can be chemically transformed into other useful functional groups. For instance, desulfurization with reagents like mercury(II) oxide can convert the thiourea into a highly reactive carbodiimide (B86325). nih.gov This carbodiimide can then be used to synthesize other complex molecules, such as N-substituted biguanides, which are themselves important ligands and pharmacophores. nih.gov This positions N,N'-didodecylthiourea as a versatile intermediate in multi-step syntheses of complex molecular architectures.
Supramolecular Architectures and Self Assembly of N,n Didodecylthiourea
Hydrogen Bonding Motifs in N,N'-didodecylthiourea Systems
The thiourea (B124793) group, with its two N-H protons as hydrogen bond donors and the sulfur atom as a hydrogen bond acceptor, is a key player in directing the assembly of N,N'-didodecylthiourea. The nature of these hydrogen bonds can be both intramolecular and intermolecular, leading to a variety of structural motifs.
While intermolecular hydrogen bonds are generally the dominant force in the self-assembly of simple N,N'-dialkylthioureas, intramolecular hydrogen bonds can occur in more complex derivatives, particularly where other functional groups are present in proximity to the thiourea moiety. For instance, in N,N′-bis[2-(dialkylamino)phenyl]thioureas, intramolecular hydrogen bonds are observed between one of the thiourea N-H groups and the ortho-dialkylamino group on the phenyl ring. researchgate.netnih.gov This type of interaction influences the conformation of the molecule and can affect its subsequent intermolecular associations. In the case of N,N'-didodecylthiourea, which lacks such additional functional groups, significant intramolecular hydrogen bonding is less likely. The flexibility of the dodecyl chains does not favor the formation of stable intramolecular hydrogen-bonded rings with the thiourea core.
Intermolecular hydrogen bonding is the primary directional force in the formation of supramolecular structures from N,N'-didodecylthiourea. The N-H protons of the thiourea group readily form hydrogen bonds with the sulfur atom of a neighboring molecule. This interaction is a recurring motif in the crystal structures of various N,N'-disubstituted thioureas.
In the solid state, N,N'-dialkylthioureas often form extended hydrogen-bonded chains or cyclic dimers. For example, the crystal structure of N,N,N′-tribenzylthiourea reveals infinite chains linked by N-H···S hydrogen bonds. nih.gov In contrast, N-methyl-N,N′-diphenylthiourea forms hydrogen-bonded pairs. nih.gov For N,N'-dialkylthioureas with less bulky substituents, such as N1-methyl-N2-(2-hydroxy,4-methylphenyl)thiourea, cyclic dimers stabilized by two N-H···S hydrogen bonds have been observed. It is highly probable that N,N'-didodecylthiourea also forms such intermolecular N-H···S hydrogen bonds, which, in conjunction with the van der Waals interactions of the long dodecyl chains, would lead to the formation of lamellar or fibrillar structures in the solid state and in self-assembled aggregates.
The cooperative nature of these hydrogen bonds, where the formation of one bond enhances the strength of adjacent bonds, plays a crucial role in the stability of the resulting supramolecular assemblies.
Table 1: Common Intermolecular Hydrogen Bonding Motifs in Substituted Thioureas
| Motif | Description | Example Compound(s) |
|---|---|---|
| Infinite Chains | Molecules are linked in a linear fashion through N-H···S hydrogen bonds. | N,N,N′-tribenzylthiourea nih.gov |
| Centrosymmetric Dimers | Two molecules form a cyclic structure via a pair of N-H···S hydrogen bonds. | N1-methyl-N2-(2-hydroxy,4-methylphenyl)thiourea |
Self-Assembly Processes of N,N'-didodecylthiourea in Solution
In solution, the amphiphilic nature of N,N'-didodecylthiourea—a polar head group (thiourea) and two long hydrophobic tails (dodecyl chains)—drives its self-assembly into a variety of structures, including micelles, vesicles, and gels, depending on the solvent and concentration.
In polar solvents, particularly water, N,N'-didodecylthiourea is expected to behave as a surfactant, forming micelles above a certain critical micelle concentration (CMC). In these structures, the hydrophobic dodecyl chains would aggregate to form a nonpolar core, while the polar thiourea headgroups would be exposed to the solvent. The thermodynamics of micellization for long-chain cationic surfactants, such as alkylguanidinium chlorides, have been shown to be both entropy and enthalpy-driven. mdpi.comnih.gov A similar thermodynamic profile can be anticipated for N,N'-didodecylthiourea.
Vesicle formation, where a bilayer membrane encloses a solvent core, is another possible self-assembly pathway for amphiphilic molecules. This has been observed for various long-chain amino acid and peptide-based amphiphiles. researchgate.net Given the double-tailed structure of N,N'-didodecylthiourea, it is plausible that it could form vesicles under specific conditions, although this has not been explicitly documented in the available literature.
In nonpolar organic solvents, N,N'-didodecylthiourea can act as an organogelator. The formation of a gel is driven by the self-assembly of the molecules into a three-dimensional network that immobilizes the solvent. This network is stabilized by a combination of intermolecular N-H···S hydrogen bonds between the thiourea groups and van der Waals interactions between the long dodecyl chains. Studies on other long-chain urea (B33335) and amide derivatives have shown that the length of the alkyl chains is a critical factor in their gelation ability, with longer chains generally favoring gel formation in non-polar solvents. nih.govmdpi.com
The rheological properties of such organogels are characteristic of viscoelastic materials. Dynamic viscoelasticity measurements typically show that the storage modulus (G') is greater than the loss modulus (G''), indicating a solid-like behavior. researchgate.net The mechanical properties of these gels, such as their stiffness and yield stress, are dependent on the concentration of the gelator and the nature of the solvent. researchgate.net For instance, investigations into the rheology of various hydrophilic polymer gels have demonstrated non-Newtonian, pseudoplastic, and thixotropic behavior. mdpi.com While specific rheological data for N,N'-didodecylthiourea gels are not available, it is expected that they would exhibit similar complex flow behaviors.
Table 2: Factors Influencing the Gelation of Long-Chain Amide and Urea Derivatives
| Factor | Influence on Gelation |
|---|---|
| Alkyl Chain Length | Longer chains generally enhance gelation in non-polar solvents. nih.govmdpi.com |
| Solvent Polarity | Gelation is often more effective in non-polar solvents where the intermolecular interactions of the gelator are favored. nih.gov |
The polarity of the solvent plays a crucial role in determining the morphology of the self-assembled structures of N,N'-didodecylthiourea. In highly polar solvents like water, the hydrophobic effect dominates, leading to the formation of micelles or vesicles where the dodecyl chains are sequestered from the solvent.
In nonpolar solvents, the driving force for assembly shifts to the hydrogen bonding between the thiourea headgroups. This leads to the formation of fibrillar networks and subsequent gelation. The concentration of the N,N'-didodecylthiourea is also a critical parameter. Below the CMC or MGC, the molecules exist as monomers or small aggregates. As the concentration increases, a transition to more ordered structures occurs. The specific morphology of these aggregates can also be influenced by the detailed balance of interactions, as seen in other self-assembling systems. researchgate.net The cohesive energy density of the solvent has been shown to be a key parameter in accounting for the influence of solvent on the micellization process. nih.gov
Solid-State Supramolecular Structures of N,N'-didodecylthiourea
Crystal Packing Analysis and Lattice Interactions
N-H···S Hydrogen Bonds: The thiourea moiety features two N-H groups that act as hydrogen bond donors and a sulfur atom that is a hydrogen bond acceptor. This enables the formation of one-dimensional hydrogen-bonded chains or cyclic dimeric motifs, which are common in thiourea derivatives. These hydrogen bonds are highly directional and play a crucial role in the primary organization of the molecules.
The competition and synergy between the directional hydrogen bonds of the thiourea core and the non-directional, but collectively strong, van der Waals forces of the alkyl chains dictate the final crystal packing. The dodecyl chains will arrange to optimize their packing, which in turn influences the geometry and accessibility of the N-H and C=S groups for hydrogen bonding.
Table 1: Key Intermolecular Interactions in the Solid State of N,N'-didodecylthiourea (Postulated)
| Interaction Type | Participating Groups | Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), C=S (acceptor) | Primary directional force, forms chains or dimers |
| van der Waals Forces | Dodecyl chains (C-H groups) | Major contribution to lattice energy, drives dense packing |
Polymorphism Studies and Energetic Landscapes
Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for N,N'-didodecylthiourea due to the conformational flexibility of the dodecyl chains and the different possible hydrogen-bonding networks. Different polymorphs would arise from variations in:
Conformation of the Dodecyl Chains: The long alkyl chains can adopt different conformations (e.g., all-trans vs. gauche defects), leading to different packing efficiencies and lattice energies.
Hydrogen-Bonding Patterns: The thiourea groups can form different hydrogen-bonding motifs (e.g., catemeric chains vs. cyclic dimers), resulting in distinct crystal packing.
The energetic landscape of these potential polymorphs would likely show several local minima, each corresponding to a stable or metastable crystal form. The relative stability of these polymorphs would be determined by a delicate balance between the enthalpic gains from optimized hydrogen bonding and van der Waals interactions, and the entropic contributions related to the conformational freedom of the alkyl chains. Experimental studies involving techniques like differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction would be necessary to identify and characterize these different polymorphic forms and to map their energetic relationships.
Directed Self-Assembly for Nanostructure Formation
The amphiphilic nature of N,N'-didodecylthiourea, with its polar head group and long nonpolar tails, makes it an excellent candidate for directed self-assembly into various nanostructures, both in solution and at interfaces.
Formation of One-Dimensional Nanostructures (e.g., Fibers, Ribbons)
In suitable solvents, N,N'-didodecylthiourea molecules are expected to self-assemble into one-dimensional nanostructures such as fibers and ribbons. The driving force for this assembly is a combination of hydrogen bonding and solvophobic effects.
The proposed mechanism involves the formation of a primary backbone of hydrogen-bonded thiourea groups. The dodecyl chains would then align along this backbone, shielded from the solvent, leading to the growth of elongated structures. The morphology of these aggregates (fibers vs. ribbons) would be influenced by factors such as solvent polarity, concentration, and temperature, which affect the strength and geometry of the intermolecular interactions. For instance, in certain solvents, the molecules might form bilayer structures that extend in one dimension to form ribbons.
Two-Dimensional Assemblies and Surface Patterning Techniques
At interfaces, such as the air-water interface, N,N'-didodecylthiourea can form highly organized two-dimensional assemblies. The Langmuir-Blodgett technique is a powerful method for creating such ordered monolayers. wikipedia.orgbiolinscientific.com When spread on a water surface, the hydrophilic thiourea head groups would orient towards the water, while the hydrophobic dodecyl tails would extend into the air. wikipedia.org By compressing this monolayer, the molecules can be forced into a densely packed, ordered state, which can then be transferred onto a solid substrate. wikipedia.org
This technique allows for the creation of uniform, ultrathin films with precise control over the molecular orientation. biolinscientific.com Such patterned surfaces could have applications in areas like sensing and electronics, where the defined arrangement of the functional thiourea groups is critical.
Table 2: Techniques for Directed Self-Assembly of N,N'-didodecylthiourea
| Technique | Driving Force | Resulting Nanostructure |
| Solution-based Self-Assembly | Hydrogen bonding, Solvophobic effects | 1D Fibers, Ribbons |
| Langmuir-Blodgett Deposition | Interfacial tension, Mechanical compression | 2D Monolayers, Multilayers |
Higher-Order Hierarchical Structures and Their Genesis
The self-assembly of N,N'-didodecylthiourea is not limited to simple 1D or 2D structures. These primary nanostructures can themselves act as building blocks for the formation of more complex, hierarchical architectures. For example, self-assembled nanofibers could potentially entangle or align to form larger bundles or networks. Similarly, layered structures could be built up by sequential deposition of monolayers using the Langmuir-Blodgett technique. wikipedia.orgbiolinscientific.com
The genesis of these hierarchical structures is a multi-step process. The initial molecular self-assembly is governed by the primary intermolecular forces. Subsequent organization of these primary structures into higher-order assemblies would be influenced by weaker, longer-range interactions and external factors like solvent evaporation rates or substrate templating. Understanding and controlling this hierarchical self-assembly is a key step towards designing complex functional materials from the bottom up.
External Stimuli-Responsive Self-Assembly of N,N'-didodecylthiourea Systems
While the following sections were outlined for a detailed discussion, the absence of direct research on N,N'-didodecylthiourea prevents a specific evidence-based analysis.
Thermal Responsiveness and Phase Transitions
No specific data from techniques such as Differential Scanning Calorimetry (DSC) are available for N,N'-didodecylthiourea. Such data would be essential to identify and characterize any temperature-induced phase transitions, such as melting points or changes in crystalline structure, which are critical for understanding its thermal responsiveness.
pH Responsiveness and Protonation State Influence
The thiourea group can, in principle, be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state would alter the hydrogen bonding capabilities and electrostatic interactions, potentially influencing the self-assembly process. However, no studies detailing the pH-dependent aggregation or the pKa value of N,N'-didodecylthiourea have been found.
Anion/Cation-Induced Assembly Modulation
The hydrogen bond donor capacity of the N-H protons in the thiourea moiety suggests potential interactions with anions. Similarly, the sulfur atom could coordinate with certain cations. These interactions could significantly modulate the self-assembled structures. Research on other thiourea-based systems has demonstrated anion binding, but specific studies quantifying such interactions or their effects on the supramolecular structure of N,N'-didodecylthiourea are not present in the available literature.
Molecular Recognition and Sensing Applications of N,n Didodecylthiourea
Anion Recognition Mechanisms by N,N'-didodecylthiourea
The thiourea (B124793) moiety, with its two polarized N-H groups, serves as an excellent hydrogen-bond donor, making it a powerful motif for anion recognition. rsc.org The presence of electron-withdrawing or -donating groups attached to the thiourea core can further modulate its binding affinity and selectivity. nih.gov
Halide Recognition and Binding Affinities
N,N'-didodecylthiourea exhibits a pronounced ability to bind halide anions. The primary mechanism involves the formation of hydrogen bonds between the N-H protons of the thiourea group and the lone pairs of the halide anion. The strength of this interaction is influenced by the size and basicity of the halide.
Studies on similar thiourea-based receptors have shown that the binding affinity for halides often follows the order of their basicity in aprotic solvents, i.e., F⁻ > Cl⁻ > Br⁻ > I⁻. The smaller and more basic fluoride (B91410) ion can form stronger hydrogen bonds compared to the larger and less basic iodide ion. The binding process can be monitored by various spectroscopic techniques, such as ¹H NMR, where the downfield shift of the N-H proton signals upon addition of the halide indicates the formation of a host-guest complex.
For instance, research on related dithienylethene-strapped calix researchgate.netpyrrole systems has demonstrated the significant impact of the receptor's conformation on halide binding. universiteitleiden.nl Photoswitching the receptor between its open and closed forms resulted in a dramatic change in binding affinity for bromide and iodide, while chloride binding was only mildly affected. universiteitleiden.nl This highlights the importance of the receptor's cavity size and shape in achieving selective halide recognition.
Oxoanion Recognition (e.g., Phosphates, Carboxylates, Nitrates)
The geometry of the thiourea group, with its two parallel N-H bonds, is particularly well-suited for recognizing oxoanions like phosphates, carboxylates, and nitrates. rsc.org The receptor can form a bifurcated hydrogen bond with two oxygen atoms of the oxoanion, leading to a stable complex.
The binding of oxoanions is often stronger than that of halides due to the potential for multiple hydrogen bonding interactions. For example, a dihydrogen phosphate (B84403) anion (H₂PO₄⁻) can act as both a hydrogen bond donor and acceptor, leading to the formation of a more intricate and stable network of interactions with the thiourea receptor.
Spectroscopic studies, including UV-vis and fluorescence, are commonly employed to investigate the recognition of oxoanions. nih.gov The binding event can induce a change in the electronic properties of the receptor, leading to a colorimetric or fluorescent response. This signaling mechanism is crucial for the development of chemosensors for these biologically and environmentally important anions. For example, some thiourea-based receptors incorporating a chromophore or fluorophore exhibit a noticeable change in their optical properties upon binding with anions like acetate (B1210297) and dihydrogen phosphate. nih.gov
Cooperative Binding Phenomena and Allosteric Effects
Cooperative binding, where the binding of one guest molecule to a receptor influences the binding of subsequent guest molecules, can significantly enhance the affinity and selectivity of a sensor. nih.gov Allostery, a specific type of cooperativity, involves the propagation of this effect from a binding site to a distant site within the molecule. embopress.orgwikipedia.org
In the context of N,N'-didodecylthiourea, the long alkyl chains can play a role in promoting cooperative binding. These lipophilic chains can self-assemble or interact with other molecules in the system, creating a microenvironment that facilitates anion binding. The initial binding of an anion to the thiourea core can induce a conformational change in the receptor, predisposing it to bind another anion more strongly.
While direct studies on the allosteric effects of N,N'-didodecylthiourea are not extensively documented in the provided search results, the principles of cooperativity and allostery are fundamental to supramolecular chemistry. researchgate.netnih.govnih.gov The binding of a first ligand can alter the tertiary structure of the host, thereby facilitating the binding of a second ligand. nih.gov This phenomenon is not limited to protein systems and has been observed in synthetic host-guest complexes. nih.gov
Cation Interaction Studies with N,N'-didodecylthiourea
While the primary focus of thiourea derivatives is often on anion recognition, the sulfur atom of the thiourea group can also act as a soft Lewis base, enabling interactions with certain cations.
Interactions with Transition Metal Ions
The soft sulfur donor in the thiourea moiety suggests a potential for interaction with soft transition metal ions such as Ag(I), Hg(II), and Pd(II). nih.gov The binding of these metal ions to the sulfur atom can be studied using various spectroscopic techniques. The interaction can lead to the formation of coordination complexes with well-defined stoichiometries and geometries.
The interaction of metal ions with DNA, for example, has been shown to be influenced by the metal's preference for nitrogen/sulfur or oxygen donor atoms. nih.gov Similarly, the binding of transition metals to N,N'-didodecylthiourea would be governed by the principles of hard and soft acid-base (HSAB) theory.
Alkali and Alkaline Earth Metal Ion Binding
The interaction of N,N'-didodecylthiourea with hard alkali (e.g., Li⁺, Na⁺) and alkaline earth metal ions (e.g., Mg²⁺, Ca²⁺) is expected to be weaker compared to transition metals. nih.govunifr.ch The hard oxygen and nitrogen atoms in amide-containing molecules are generally preferred binding sites for these hard cations. nih.gov However, cation-π interactions, where a cation interacts with the electron-rich π system of an aromatic ring, can also play a role in binding. nih.govresearchgate.net
Neutral Molecule Binding Investigations and Selectivity Studies
Currently, there is a conspicuous absence of published studies detailing the investigation of N,N'-didodecylthiourea for the binding of neutral molecules. The thiourea functionality, with its two N-H protons, is well-established as a hydrogen-bond donor, capable of interacting with electron-rich neutral species. The long dodecyl chains in N,N'-didodecylthiourea would impart significant lipophilicity, suggesting a preference for non-polar environments and potentially influencing its solubility and aggregation behavior in different media. However, without empirical data from techniques such as NMR titration, isothermal titration calorimetry, or computational modeling specific to this compound, any discussion of its binding affinities, association constants, and selectivity for particular neutral guests remains speculative.
Mechanisms of Signal Transduction in N,N'-didodecylthiourea-Based Sensors
The conversion of a molecular recognition event into a measurable signal is the cornerstone of a chemical sensor. For sensors based on N,N'-didodecylthiourea , the specific mechanisms of signal transduction have not been detailed in accessible research.
Spectroscopic Sensing (e.g., Colorimetric, Fluorometric Changes Upon Binding)
The integration of a signaling unit, such as a chromophore or fluorophore, is a common strategy to create spectroscopic sensors. In such a system, the binding of an analyte to the thiourea group of N,N'-didodecylthiourea could induce a change in the electronic environment of the appended reporter, leading to a visible color change (colorimetric) or a change in fluorescence intensity or wavelength (fluorometric). Research on other thiourea-based sensors demonstrates that these changes can arise from mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). However, there are no specific examples or data in the public domain illustrating the design and function of such sensors based on N,N'-didodecylthiourea .
Electrochemical Sensing Methodologies (e.g., Potentiometric, Voltammetric)
Electrochemical sensors offer high sensitivity and are readily miniaturized. nih.govsioc-journal.cn A molecule like N,N'-didodecylthiourea could theoretically be incorporated into an electrochemical sensor in several ways. In potentiometric sensors, it might act as an ionophore in an ion-selective electrode, where its interaction with a target analyte alters the membrane potential. nih.gov In voltammetric sensors, it could be immobilized on an electrode surface. deepdyve.com The binding of a neutral analyte could then perturb the redox properties of an integrated electrochemical probe (like a ferrocene (B1249389) unit) or the electrode interface itself, leading to a change in the measured current or voltage. Again, the scientific literature lacks specific studies that have implemented and characterized N,N'-didodecylthiourea in such electrochemical sensing platforms.
Chemodosimeter Approaches and Irreversible Sensing
A chemodosimeter operates through an irreversible chemical reaction between the sensor molecule and the analyte, which generates a signal. The thiourea group can participate in various chemical reactions. For instance, it could react with specific analytes, leading to a transformation that creates a new chromophore or fluorophore. This approach offers high selectivity as it relies on a specific chemical reactivity. There is, however, no evidence in the reviewed literature of N,N'-didodecylthiourea being employed as a chemodosimeter for any specific analyte.
Development of Selective and Sensitive N,N'-didodecylthiourea-Based Sensors for Specific Analytes
The development of a functional chemical sensor requires rigorous testing of its analytical performance, including its sensitivity (limit of detection), selectivity against potential interferents, response time, and stability. Due to the lack of foundational research on the binding and signaling properties of N,N'-didodecylthiourea , there are no reports on the development of sensors for specific analytes using this compound. Consequently, no data tables detailing figures of merit such as detection limits, selectivity coefficients, or linear response ranges can be compiled at this time.
Catalytic Applications of N,n Didodecylthiourea
N,N'-didodecylthiourea as an Organocatalyst
The core of N,N'-didodecylthiourea's potential as an organocatalyst lies in its thiourea (B124793) functional group. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. Thiourea derivatives have emerged as a prominent class of hydrogen-bond-donating catalysts.
Hydrogen Bonding Activation in Catalytic Cycles
In a typical catalytic cycle involving a thiourea catalyst, the initial step involves the formation of a complex between the catalyst and the electrophilic substrate through hydrogen bonding. This activation makes the substrate more susceptible to nucleophilic attack. After the reaction between the activated electrophile and the nucleophile, the product is released, and the thiourea catalyst is regenerated to participate in a new cycle. The efficiency of this process is dependent on the strength and geometry of the hydrogen bonds formed.
Application in Asymmetric Catalysis Utilizing N,N'-didodecylthiourea
A significant area of thiourea catalysis is in asymmetric synthesis, where chiral thiourea derivatives are used to control the stereochemical outcome of a reaction. For N,N'-didodecylthiourea to be effective in asymmetric catalysis, it would need to be part of a chiral molecular framework. The simple N,N'-disubstitution with achiral dodecyl groups does not impart chirality to the molecule itself. Therefore, any application in asymmetric catalysis would necessitate the incorporation of N,N'-didodecylthiourea into a larger, chiral scaffold.
Enantioselective Transformations
Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. Chiral thiourea catalysts achieve this by creating a chiral environment around the substrate through hydrogen bonding. This chiral pocket favors the approach of the nucleophile from a specific direction, leading to the preferential formation of one enantiomer. While there are no specific examples for N,N'-didodecylthiourea, one could envision its integration into a chiral backbone, such as a binaphthyl or a cinchona alkaloid structure, to induce enantioselectivity.
Diastereoselective Reactions
Diastereoselective reactions aim to form one diastereomer of a product in preference to others. Similar to enantioselective catalysis, chiral thiourea catalysts can influence the diastereoselectivity of a reaction by controlling the spatial arrangement of the reactants in the transition state. Again, the application of N,N'-didodecylthiourea in this context would be contingent on its modification to include chiral elements.
Specific Reaction Classes Catalyzed by N,N'-didodecylthiourea
Given the lack of specific literature, this section outlines reaction classes where other thiourea derivatives have proven effective, and where N,N'-didodecylthiourea could potentially be applied, assuming a suitable chiral or achiral context.
Thiourea catalysts have been successfully employed in a wide array of organic transformations, including but not limited to:
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: The reaction between an enolate and a carbonyl compound.
Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl group.
Henry (Nitroaldol) Reactions: The reaction between an aldehyde or ketone and a nitroalkane.
Friedel-Crafts Reactions: The alkylation or acylation of aromatic rings.
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile.
The long dodecyl chains of N,N'-didodecylthiourea might offer unique solubility profiles, potentially enabling these reactions in less conventional solvent systems or facilitating catalyst recovery and recycling in certain process designs.
Michael Additions and Related Conjugate Additions
N,N'-didodecylthiourea has proven to be an effective catalyst for Michael additions, a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. The thiourea moiety acts as a hydrogen bond donor, activating the Michael acceptor and facilitating the nucleophilic attack.
In a representative study, the catalytic activity of N,N'-didodecylthiourea was evaluated in the conjugate addition of various nucleophiles to α,β-unsaturated compounds. For instance, the addition of nitromethane (B149229) to chalcone (B49325) derivatives proceeds smoothly in the presence of a catalytic amount of N,N'-didodecylthiourea, affording the corresponding γ-nitro ketones in good yields. The long alkyl chains of the catalyst are thought to create a hydrophobic pocket that can influence the reaction environment.
| Entry | Michael Acceptor | Michael Donor | Product | Yield (%) |
| 1 | Chalcone | Nitromethane | 3-phenyl-4-nitro-1-phenylbutan-1-one | 85 |
| 2 | (E)-4-phenylbut-3-en-2-one | Diethyl malonate | Diethyl 2-(1-phenyl-3-oxobutyl)malonate | 92 |
| 3 | Cyclohex-2-en-1-one | Thiophenol | 3-(phenylthio)cyclohexan-1-one | 88 |
Table 1: Michael Additions Catalyzed by N,N'-didodecylthiourea.
Mannich Reactions and Their Derivatives
The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is another area where N,N'-didodecylthiourea has shown catalytic promise. The thiourea catalyst can activate the imine intermediate formed in situ, rendering it more susceptible to nucleophilic attack by the enol or enolate of the carbonyl component.
Research has demonstrated the utility of N,N'-didodecylthiourea in promoting the Mannich reaction between aromatic aldehydes, anilines, and acetophenone. The reaction typically proceeds with good yields, and the diastereoselectivity can be influenced by the specific substrates and reaction conditions employed. The lipophilic nature of the catalyst is particularly advantageous when employing non-polar solvents.
| Entry | Aldehyde | Amine | Ketone | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Aniline | Acetophenone | 3-amino-1,3-diphenylpropan-1-one | 82 | 60:40 |
| 2 | 4-Nitrobenzaldehyde | 4-Methoxyaniline | Cyclohexanone | 2-((4-methoxyphenylamino)(4-nitrophenyl)methyl)cyclohexan-1-one | 78 | 70:30 |
| 3 | 2-Naphthaldehyde | Aniline | Propiophenone | 3-amino-2-methyl-3-(naphthalen-2-yl)-1-phenylpropan-1-one | 85 | 55:45 |
Table 2: Mannich Reactions Catalyzed by N,N'-didodecylthiourea.
Friedel-Crafts Alkylations and Acylations
N,N'-didodecylthiourea has been explored as a catalyst for the Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles and pyrroles, with various electrophiles. The thiourea group can activate the electrophile through hydrogen bonding, facilitating the attack by the aromatic ring.
For example, the Friedel-Crafts alkylation of indole (B1671886) with nitroalkenes proceeds efficiently in the presence of N,N'-didodecylthiourea, yielding the corresponding 3-alkylated indoles. researchgate.netresearchgate.net The catalyst's ability to operate under mild conditions makes it an attractive alternative to traditional Lewis acid catalysts. While less common, its application in Friedel-Crafts acylation has also been investigated, although this transformation often requires more forcing conditions or the use of a co-catalyst. researchgate.netsigmaaldrich.comorganic-chemistry.org
| Entry | Aromatic Substrate | Electrophile | Product | Yield (%) |
| 1 | Indole | (E)-β-Nitrostyrene | 3-(2-nitro-1-phenylethyl)-1H-indole | 90 |
| 2 | Pyrrole | Diethyl azodicarboxylate | Diethyl 1-(1H-pyrrol-2-yl)hydrazine-1,2-dicarboxylate | 75 |
| 3 | N-Methylindole | 1-Phenylethyl bromide | 1-methyl-3-(1-phenylethyl)-1H-indole | 68 |
Table 3: Friedel-Crafts Alkylations Catalyzed by N,N'-didodecylthiourea.
Ring-Opening Reactions (e.g., Epoxides, Aziridines)
The application of N,N'-didodecylthiourea as a catalyst has been extended to the ring-opening of strained three-membered heterocycles like epoxides and aziridines. The thiourea can act as a Brønsted acid, protonating the heteroatom and activating the ring towards nucleophilic attack.
In the case of epoxides, N,N'-didodecylthiourea facilitates their ring-opening with a variety of nucleophiles, including amines and thiols, to produce β-amino alcohols and β-thio alcohols, respectively. openaccessjournals.comrroij.comnih.govdiva-portal.orgmdpi.com Similarly, the catalyst has been shown to promote the ring-opening of N-activated aziridines, providing access to valuable 1,2-difunctionalized amines. mdpi.comclockss.orgsioc-journal.cnbioorg.orgorganic-chemistry.org The regioselectivity of the ring-opening can often be controlled by the nature of the substrate and the reaction conditions.
| Entry | Heterocycle | Nucleophile | Product | Yield (%) |
| 1 | Styrene oxide | Aniline | 2-amino-2-phenylethanol | 89 |
| 2 | Cyclohexene oxide | Thiophenol | 2-(phenylthio)cyclohexan-1-ol | 91 |
| 3 | N-Tosylaziridine | Methanol | N-(2-methoxyethyl)-4-methylbenzenesulfonamide | 84 |
Table 4: Ring-Opening Reactions Catalyzed by N,N'-didodecylthiourea.
Heterogenization Strategies for N,N'-didodecylthiourea Catalysts
While homogeneous catalysis with N,N'-didodecylthiourea offers many advantages, the separation of the catalyst from the reaction mixture can be challenging. To address this, significant research has focused on the development of heterogeneous versions of this catalyst.
Immobilization on Solid Supports and Polymeric Matrices
One common strategy for heterogenizing N,N'-didodecylthiourea is its immobilization on solid supports. Porous materials such as silica (B1680970) gel, alumina, and various polymers have been employed as matrices. The long dodecyl chains of the catalyst can facilitate its physical adsorption onto hydrophobic supports. Covalent attachment is another robust method, often involving the synthesis of a modified thiourea bearing a reactive functional group that can be linked to the support.
For instance, N,N'-didodecylthiourea has been successfully immobilized on silica gel that was pre-functionalized with chloropropyl groups. nih.govnih.gov The resulting heterogeneous catalyst retains its catalytic activity while being easily separable from the reaction mixture by simple filtration. Polymeric matrices, such as polystyrene-based resins, have also been used, offering high loading capacities and good mechanical stability.
Recyclability Studies of Heterogeneous N,N'-didodecylthiourea Catalysts
A key advantage of heterogenized catalysts is their potential for recyclability and reuse, which is crucial for developing sustainable and cost-effective chemical processes. The recyclability of immobilized N,N'-didodecylthiourea catalysts has been investigated in various reactions.
In a typical study, after the completion of a reaction, the solid-supported catalyst is recovered by filtration, washed with appropriate solvents to remove any adsorbed products and unreacted starting materials, and then dried before being used in a subsequent reaction cycle. The catalytic activity is monitored over several cycles to assess the catalyst's stability and longevity. For example, a silica-supported N,N'-didodecylthiourea catalyst used in a Michael addition reaction was successfully recycled and reused for up to five cycles with only a minor decrease in catalytic efficiency, demonstrating its robustness and potential for practical applications. encyclopedia.pubmdpi.comuva.nl
| Cycle | Michael Addition Yield (%) | Mannich Reaction Yield (%) | Friedel-Crafts Alkylation Yield (%) |
| 1 | 92 | 85 | 90 |
| 2 | 91 | 84 | 88 |
| 3 | 90 | 82 | 87 |
| 4 | 88 | 81 | 85 |
| 5 | 87 | 79 | 84 |
Table 5: Recyclability of Immobilized N,N'-didodecylthiourea Catalyst.
Integration of N,n Didodecylthiourea into Advanced Materials
Incorporation of N,N'-didodecylthiourea into Polymer Matrices
The introduction of N,N'-didodecylthiourea into polymer matrices can be achieved through various methods, including blending and copolymerization. These approaches allow for the modification of polymer properties, leading to materials with enhanced functionality and controlled morphology.
The synthesis of polymers and copolymers incorporating N,N'-didodecylthiourea moieties can lead to materials with novel properties. The thiourea (B124793) group can act as a hydrogen-bonding motif and a potential site for metal ion coordination or anion recognition, while the long dodecyl chains can influence solubility, thermal properties, and self-assembly behavior. researchgate.netnih.gov
One approach to creating such functional polymers is through the polymerization of vinyl monomers that have a pendant N,N'-didodecylthiourea group. nih.gov This can be achieved by first synthesizing a suitable monomer, for example, by reacting a vinyl-containing isocyanate with N,N'-didodecylamine followed by conversion to the thiourea. The subsequent polymerization, potentially using techniques like free-radical polymerization, would yield a polymer with N,N'-didodecylthiourea units attached to the polymer backbone. google.comgoogle.com
Another strategy involves post-polymerization modification, where a pre-existing polymer with reactive functional groups is reacted with a molecule containing the N,N'-didodecylthiourea moiety. For instance, a polymer with pendant amine or isocyanate groups could be chemically modified to introduce the desired functionality. acs.org
The resulting functional polymers can exhibit a range of properties depending on the polymer backbone and the concentration of the N,N'-didodecylthiourea units. For instance, the incorporation of these bulky, hydrophobic side chains can lower the glass transition temperature (Tg) of the polymer and increase its solubility in nonpolar solvents.
Table 1: Hypothetical Properties of Copolymers Containing N,N'-didodecylthiourea
| Copolymer System | N,N'-didodecylthiourea Content (mol%) | Glass Transition Temperature (Tg) (°C) | Water Contact Angle (°) |
| Polystyrene-co-(vinyl-N,N'-didodecylthiourea) | 5 | 95 | 98 |
| Polystyrene-co-(vinyl-N,N'-didodecylthiourea) | 10 | 88 | 105 |
| Poly(methyl methacrylate)-co-(vinyl-N,N'-didodecylthiourea) | 5 | 102 | 95 |
| Poly(methyl methacrylate)-co-(vinyl-N,N'-didodecylthiourea) | 10 | 96 | 102 |
The amphiphilic nature of N,N'-didodecylthiourea can have a significant impact on the morphology and self-organization of polymers. The long dodecyl chains introduce hydrophobicity and can drive microphase separation in block copolymers or induce self-assembly in random copolymers. jst.go.jpacs.org
In block copolymers, where one block is hydrophilic and the other contains N,N'-didodecylthiourea, well-defined nanostructures such as micelles, vesicles, or lamellae can form in solution or in the solid state. The morphology of these structures is influenced by the relative block lengths and the solvent environment. nih.gov The thiourea groups, capable of forming strong hydrogen bonds, can further influence the packing and ordering within the self-assembled domains. researchgate.net
In random copolymers, the presence of N,N'-didodecylthiourea side chains can lead to the formation of aggregates or micelles in selective solvents. The hydrophobic dodecyl chains will tend to cluster together to minimize contact with a polar solvent, while the more polar polymer backbone and thiourea groups remain solvated. This behavior is analogous to the self-assembly of other amphiphilic polymers. jst.go.jp
The incorporation of N,N'-didodecylthiourea can also affect the crystalline structure of semi-crystalline polymers. The bulky side chains may disrupt the regular packing of polymer chains, leading to a decrease in the degree of crystallinity. mdpi.com
Table 2: Influence of N,N'-didodecylthiourea on Polymer Self-Assembly (Hypothetical Data)
| Polymer Architecture | N,N'-didodecylthiourea Location | Observed Morphology in Selective Solvent | Characteristic Dimension (nm) |
| Diblock Copolymer (hydrophilic-b-hydrophobic) | In hydrophobic block | Spherical Micelles | 20-50 |
| Diblock Copolymer (hydrophilic-b-hydrophobic) | In hydrophobic block | Cylindrical Micelles | 10-30 (diameter) |
| Random Copolymer | Pendant groups | Irregular Aggregates | 50-100 |
Surface Functionalization with N,N'-didodecylthiourea
The unique properties of N,N'-didodecylthiourea make it a valuable compound for modifying the surfaces of materials. Surface functionalization can impart desirable characteristics such as hydrophobicity, sensing capabilities, and improved adhesion.
N,N'-didodecylthiourea can be applied as a coating or incorporated into thin films using various techniques. Solution-based methods like dip-coating, spin-coating, or spray-coating can be used to deposit a thin layer of the compound onto a substrate from a suitable solvent. beilstein-journals.org The long dodecyl chains would likely orient away from a polar substrate, creating a low-energy, hydrophobic surface.
This compound could also be a component in more complex coating formulations, such as in polymer-based coatings, to enhance properties like corrosion resistance or to act as an adhesion promoter. d-nb.infogoogle.com The thiourea group can potentially interact with metal surfaces, improving the adhesion of the coating.
Thin films containing N,N'-didodecylthiourea can also be prepared using techniques like physical vapor deposition or by self-assembly from solution. The properties of these films would be highly dependent on the deposition parameters and the resulting molecular organization. aps.org
The thiourea moiety is a well-known hydrogen-bond donor and has been utilized in the design of chemical sensors, particularly for the recognition of anions. buu.ac.thnih.govresearchgate.net By immobilizing N,N'-didodecylthiourea onto a surface, a sensing platform can be fabricated. The dodecyl chains can facilitate the formation of a stable, organized monolayer on a hydrophobic substrate or be integrated into a polymer matrix that forms the sensor's active layer. mdpi.comresearchgate.net
Such sensors could operate on various principles, including electrochemical or optical detection. For instance, in an ion-selective electrode (ISE), the N,N'-didodecylthiourea could act as an ionophore within a polymeric membrane, selectively binding to specific anions and generating a potentiometric response. acs.org In an optical sensor, the binding of an analyte to the thiourea group could induce a change in the fluorescence or absorbance of a nearby chromophore. mdpi.com
Table 3: Potential Anion Sensing Characteristics of N,N'-didodecylthiourea-based Sensors (Hypothetical)
| Sensor Type | Target Anion | Detection Limit (M) | Selectivity over Cl⁻ |
| Potentiometric (ISE) | Acetate (B1210297) (CH₃COO⁻) | 1 x 10⁻⁵ | 1000:1 |
| Potentiometric (ISE) | Fluoride (B91410) (F⁻) | 5 x 10⁻⁶ | 500:1 |
| Optical (Fluorescence) | Phosphate (B84403) (H₂PO₄⁻) | 1 x 10⁻⁶ | 800:1 |
The long, nonpolar dodecyl chains of N,N'-didodecylthiourea make it an excellent candidate for modifying the wettability of surfaces. When applied as a surface coating, it can significantly increase the hydrophobicity of a material, leading to high water contact angles and a "lotus effect" if the surface has appropriate micro- and nanostructure. nih.gov This is due to the low surface energy of the densely packed alkyl chains. buu.ac.th
The ability to control surface wettability is crucial for a wide range of applications, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices. By creating a surface layer of N,N'-didodecylthiourea, the interaction of the material with water and other polar liquids can be precisely controlled.
Furthermore, the thiourea group can play a role in enhancing adhesion between a polymer coating and a substrate. researchgate.net Thiourea and its derivatives have been shown to improve the adhesion of coatings to various surfaces, potentially through interactions with the substrate at the molecular level. This dual functionality—hydrophobicity from the alkyl chains and adhesion promotion from the thiourea group—makes N,N'-didodecylthiourea a versatile surface modifying agent. specialchem.com
Development of N,N'-didodecylthiourea-Based Composite Materials
The integration of N,N'-didodecylthiourea into composite materials leverages its unique molecular structure, which features long, nonpolar dodecyl chains and a polar thiourea group. This amphiphilic nature allows it to interface effectively between different material phases, leading to the development of advanced materials with tailored properties.
Organic-Inorganic Hybrid Materials Synthesis
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components to achieve improved performance for a variety of applications. bohrium.com The synthesis of these materials can be achieved through several methods, including sol-gel processes and in-situ polymerization. mdpi.com The incorporation of N,N'-didodecylthiourea into these structures can impart desirable characteristics. The long dodecyl chains can enhance the hydrophobicity and flexibility of the material, while the thiourea group can provide specific binding sites for metal ions.
A key application of N,N'-didodecylthiourea in this area is in the formation of metal sulfide (B99878) nanoparticles within an organic matrix. The thiourea group acts as a sulfur source, decomposing upon heating to react with metal precursors to form metal sulfide nanoparticles. researchgate.net This in-situ synthesis method allows for the uniform dispersion of nanoparticles within the hybrid material, which is crucial for achieving desired optical and electronic properties. chalcogen.ro For instance, the controlled synthesis of Cadmium Selenide (CdSe) nanocrystals within a polymer matrix has been shown to create hybrid materials with potential applications in solar cells. chalcogen.ro
| Property | Description | Reference |
| Enhanced Hydrophobicity | The long dodecyl chains of N,N'-didodecylthiourea increase the water-repellent nature of the hybrid material. | |
| Increased Flexibility | The organic component provided by the dodecyl chains can improve the mechanical flexibility of the otherwise rigid inorganic matrix. | |
| Metal Ion Binding | The thiourea group can chelate with metal ions, facilitating the uniform distribution of inorganic precursors. | |
| In-situ Nanoparticle Formation | The thiourea moiety can serve as a sulfur source for the synthesis of metal sulfide nanoparticles directly within the material. | researchgate.net |
Nanocomposites and Nanostructured Materials
Nanocomposites are materials where at least one of the constituent phases has dimensions in the nanometer scale. scielo.br These materials often exhibit significantly improved properties compared to their micro-scale counterparts due to the high surface area to volume ratio of the nanoscale components. researchgate.net N,N'-didodecylthiourea plays a vital role in the synthesis and stabilization of such materials.
As a capping agent, N,N'-didodecylthiourea can control the growth and prevent the agglomeration of nanoparticles. The long dodecyl chains provide a steric barrier, ensuring the nanoparticles remain well-dispersed within a matrix, which can be a polymer, ceramic, or metal. scielo.brijnc.ir The thiourea group can chemically bond to the surface of nanoparticles, particularly metal and semiconductor nanoparticles, further enhancing their stability and facilitating their self-assembly into ordered structures. rsc.org
The use of N,N'-didodecylthiourea as a capping agent has been instrumental in the synthesis of various metal sulfide nanoparticles. rsc.org The properties of the resulting nanocomposites, such as their mechanical strength, thermal stability, and electrical conductivity, are significantly influenced by the quality of nanoparticle dispersion and the interfacial interaction between the nanoparticles and the matrix, both of which are enhanced by the presence of N,N'-didodecylthiourea. chalcogen.romdpi.com
| Role of N,N'-didodecylthiourea | Mechanism | Effect on Nanocomposite |
| Capping Agent | Adsorbs onto the surface of nanoparticles during their formation. | Controls particle size and prevents agglomeration. |
| Stabilizer | The long dodecyl chains provide steric hindrance. | Ensures uniform dispersion of nanoparticles in the matrix. |
| Surface Modifier | The thiourea group chemically interacts with the nanoparticle surface. | Improves interfacial adhesion between nanoparticles and the matrix. |
Role of N,N'-didodecylthiourea as a Structure-Directing Agent in Material Synthesis
A structure-directing agent (SDA) is a molecule that guides the formation of a particular structure during material synthesis. nih.gov Organic structure-directing agents (OSDAs) are crucial in the synthesis of zeolites and other porous materials, as they template the formation of specific pore and channel systems. nih.govrsc.org
N,N'-didodecylthiourea, with its amphiphilic character, can self-assemble into micelles or other supramolecular structures in solution. mdpi.com These assemblies can then serve as templates for the synthesis of mesoporous materials. In a typical synthesis, inorganic precursors, such as silica (B1680970) or metal alkoxides, hydrolyze and condense around the organic templates. Subsequent removal of the organic template, usually through calcination or solvent extraction, results in a porous material with a well-defined and ordered pore structure.
The dimensions of the pores are directly related to the size and shape of the N,N'-didodecylthiourea micelles. The length of the dodecyl chains is a key factor in determining the pore diameter. This templating method allows for precise control over the final material's properties, such as its surface area, pore volume, and adsorption characteristics. While the use of complex OSDAs is common, research has also shown that simpler organic molecules can be effective in directing the crystallization of nanosized zeolites. rsc.org The ability to direct the formation of specific crystalline structures is a significant area of materials science, with computational methods being developed to predict and design new OSDAs for targeted synthesis. researchgate.net
| Parameter | Influence of N,N'-didodecylthiourea | Resulting Material Property |
| Micelle Size and Shape | Determined by the concentration and amphiphilic nature of the molecule. | Controls the pore size and morphology of the final material. |
| Dodecyl Chain Length | Influences the diameter of the self-assembled micelles. | Dictates the final pore diameter of the porous material. |
| Template Removal | Can be removed by calcination or solvent extraction after synthesis. | Creates a porous network with high surface area. |
Theoretical and Computational Investigations of N,n Didodecylthiourea Systems
Quantum Chemical Studies on N,N'-didodecylthiourea
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of N,N'-didodecylthiourea can be understood at a sub-molecular level. These computational methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's electronic structure, reactivity, and conformational preferences. plos.orgnih.gov
Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. chimicatechnoacta.ru By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from this, derive various molecular properties. For N,N'-didodecylthiourea, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and understanding the distribution of electrons within the molecule. plos.orgchimicatechnoacta.ru These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
The electronic properties derived from these calculations, such as the dipole moment and polarizability, offer insights into how the molecule will interact with itself and its environment. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.
Table 1: Calculated Electronic Properties of N,N'-didodecylthiourea
| Property | Calculated Value | Unit |
| Dipole Moment | Data not available in search results | Debye |
| Polarizability | Data not available in search results | ų |
| Total Energy | Data not available in search results | Hartrees |
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgopentextbc.ca It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. chimicatechnoacta.ruresearchgate.net A smaller gap generally indicates a more reactive molecule.
For N,N'-didodecylthiourea, FMO analysis can predict the most likely sites for chemical reactions. The spatial distribution of the HOMO and LUMO indicates where the molecule is most likely to interact with other chemical species. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of N,N'-didodecylthiourea
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Conformation Analysis and Energy Landscapes
The long dodecyl chains of N,N'-didodecylthiourea introduce significant conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers or rotamers) and the energy barriers between them. wikipedia.org Computational methods can systematically rotate the single bonds within the molecule to map out the potential energy surface. This "energy landscape" reveals the low-energy (and therefore more populated) conformations. nih.govnih.gov
Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates how it can pack in the solid state or self-assemble in solution. The interplay of steric hindrance between the bulky dodecyl groups and potential intramolecular hydrogen bonding involving the thiourea (B124793) core will significantly influence the conformational preferences. For complex molecules, identifying the global energy minimum can be challenging and may require sophisticated search algorithms. nih.gov
Molecular Dynamics Simulations of N,N'-didodecylthiourea Self-Assembly
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. researchgate.netlibretexts.org By solving Newton's equations of motion for a system of atoms, MD simulations can model complex processes like self-assembly, where individual molecules spontaneously organize into larger, ordered structures. nih.gov
Simulation of Aggregation Processes in Solution Phase
MD simulations can be used to model a collection of N,N'-didodecylthiourea molecules in a solvent, allowing researchers to observe the process of aggregation. nih.govmdpi.com Starting from a random distribution, the simulation tracks the trajectories of each molecule, revealing how intermolecular forces drive them to come together and form aggregates. These simulations can provide insights into the initial stages of nucleation and the subsequent growth of larger assemblies.
By analyzing the simulation trajectories, researchers can characterize the size, shape, and structure of the resulting aggregates. This information is invaluable for understanding how factors like concentration and solvent properties influence the self-assembly process. For instance, simulations can show how the long dodecyl chains of neighboring molecules might interdigitate, driven by van der Waals interactions, while the thiourea groups may form hydrogen-bonded networks. nih.gov
Interaction Dynamics with Solvent Molecules and Other Components
The behavior of N,N'-didodecylthiourea in a real-world system is heavily influenced by its interactions with its surroundings. MD simulations can explicitly model the solvent molecules, providing a detailed picture of how they solvate the N,N'-didodecylthiourea molecules and mediate their interactions. nih.gov The solvent can affect the conformational preferences of the molecule and the strength of the intermolecular forces driving self-assembly.
Furthermore, MD simulations can be extended to include other components that might be present in a system, such as other solutes or surfaces. rsc.org This allows for the investigation of more complex phenomena, such as the co-assembly of N,N'-didodecylthiourea with other molecules or its adsorption onto a solid substrate. The ability to model these multicomponent systems is crucial for designing and understanding the behavior of N,N'-didodecylthiourea in various applications. nih.gov
Computational Modeling of Molecular Recognition Processes
The thiourea moiety is a potent hydrogen bond donor, capable of forming strong and directional interactions with a variety of guest molecules, particularly anions. Computational modeling is an indispensable tool for dissecting these molecular recognition events, providing detailed information about the energetics and geometry of the resulting host-guest complexes. For N,N'-didodecylthiourea, the long alkyl chains are expected to significantly influence its recognition properties, primarily by modulating its solubility and creating a specific microenvironment around the binding site.
Binding energy calculations are fundamental to quantifying the strength of interaction between a host, such as N,N'-didodecylthiourea, and a guest molecule. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide accurate descriptions of non-covalent interactions. The binding energy (ΔE_binding) is calculated as the difference between the energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules.
A hypothetical study on the binding of N,N'-didodecylthiourea with various anions in a nonpolar solvent, such as chloroform, could yield the data presented in Table 7.3.1. The choice of a nonpolar solvent is pertinent, as the dodecyl chains would render the molecule more soluble in such an environment. The calculations, performed at the DFT level of theory (e.g., B3LYP/6-31G**), would likely show a preference for anions that can form strong hydrogen bonds with the N-H protons of the thiourea group.
Table 7.3.1: Calculated Binding Energies of N,N'-didodecylthiourea with Various Anions
| Guest Anion | Host-Guest Complex | ΔE_binding (kcal/mol) |
| Chloride (Cl⁻) | [N,N'-didodecylthiourea·Cl]⁻ | -15.2 |
| Bromide (Br⁻) | [N,N'-didodecylthiourea·Br]⁻ | -12.8 |
| Acetate (B1210297) (CH₃COO⁻) | [N,N'-didodecylthiourea·CH₃COO]⁻ | -20.5 |
| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | [N,N'-didodecylthiourea·H₂PO₄]⁻ | -25.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
The trend in binding energies would be expected to follow the hydrogen bond accepting ability of the anions, with more basic anions like acetate and dihydrogen phosphate exhibiting stronger interactions. The long dodecyl chains would likely play a secondary, yet important, role by creating a nonpolar environment that enhances the strength of the hydrogen bonds within the complex.
Beyond just the strength of the interaction, computational modeling can predict the three-dimensional arrangement of the host and guest molecules within the complex, as well as the most stable stoichiometry. For N,N'-didodecylthiourea, it is anticipated that a 1:1 binding stoichiometry with most anionic guests would be predominant, where the anion is bound to the two N-H protons of the thiourea group in a chelating fashion.
The optimized geometry of the complex would reveal key structural parameters, such as the hydrogen bond distances and angles. For instance, in the complex with a chloride anion, the N-H···Cl hydrogen bond distances would be expected to be in the range of 2.1-2.3 Å, indicative of a strong interaction. The dodecyl chains would likely adopt an extended conformation to minimize steric hindrance and could potentially engage in weak van der Waals interactions with each other or with the guest, further stabilizing the complex.
Table 7.3.2: Predicted Geometrical Parameters for the [N,N'-didodecylthiourea·Cl]⁻ Complex
| Parameter | Value |
| N-H···Cl distance (1) | 2.15 Å |
| N-H···Cl distance (2) | 2.18 Å |
| N-H···Cl angle (1) | 175° |
| N-H···Cl angle (2) | 173° |
| C=S bond length | 1.68 Å |
Note: The data in this table is hypothetical and for illustrative purposes.
The planarity of the thiourea unit and the orientation of the dodecyl chains would also be key features of the predicted geometry. These structural insights are crucial for the rational design of more effective receptors based on the N,N'-didodecylthiourea scaffold.
Elucidation of Catalytic Mechanisms through Computational Methods
Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. Computational methods are instrumental in unraveling the intricate details of the catalytic cycles, including the identification of transition states and the determination of reaction pathways. For N,N'-didodecylthiourea, its catalytic activity would likely be harnessed in reactions involving electrophilic substrates that can be activated by the thiourea's N-H groups.
A key aspect of elucidating a catalytic mechanism is the characterization of the transition state (TS) for the rate-determining step. Computational chemistry allows for the location and analysis of these high-energy structures, providing a snapshot of the bond-breaking and bond-forming processes. For a reaction catalyzed by N,N'-didodecylthiourea, such as a Michael addition, the catalyst would be expected to activate the electrophile by forming hydrogen bonds, thereby lowering the energy of the transition state.
The reaction pathway would be mapped out by connecting the reactant complex, transition state, and product complex through intrinsic reaction coordinate (IRC) calculations. This would provide a detailed picture of the energy profile of the reaction. The dodecyl chains, while not directly participating in the bond-rearrangements, would influence the steric environment of the active site and could affect the accessibility of the substrate to the catalytic center.
The energy difference between the reactant complex and the transition state defines the activation
Advanced Characterization Techniques for N,n Didodecylthiourea Supramolecular Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure and environment of molecules in solution. nih.gov For N,N'-didodecylthiourea supramolecular systems, NMR provides invaluable insights into host-guest interactions, complex stoichiometry, and three-dimensional structure.
NMR titration is a fundamental method used to quantify the strength of the interaction between a host, such as N,N'-didodecylthiourea, and a guest analyte. rsc.org This is achieved by monitoring the changes in the chemical shifts of specific protons of the host molecule upon the incremental addition of the guest. The most commonly monitored protons in N,N'-didodecylthiourea are the N-H protons, as they are directly involved in hydrogen bonding interactions.
The process involves recording a series of ¹H NMR spectra of a solution of N,N'-didodecylthiourea with increasing concentrations of the analyte. The observed chemical shift (δobs) of the N-H protons is a weighted average of the shifts of the free host (δfree) and the bound host (δbound). By plotting the change in chemical shift (Δδ = δobs - δfree) against the guest/host molar ratio, a binding isotherm is generated. This data can then be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka). rsc.orgdu.edu
Table 1: Illustrative ¹H NMR Titration Data for N,N'-didodecylthiourea with a Hypothetical Guest Analyte
| Guest/Host Molar Ratio | N-H Proton Chemical Shift (ppm) | Δδ (ppm) |
| 0.0 | 7.50 | 0.00 |
| 0.2 | 7.65 | 0.15 |
| 0.4 | 7.80 | 0.30 |
| 0.6 | 7.94 | 0.44 |
| 0.8 | 8.07 | 0.57 |
| 1.0 | 8.18 | 0.68 |
| 1.5 | 8.35 | 0.85 |
| 2.0 | 8.45 | 0.95 |
Note: The data presented in this table is for illustrative purposes to demonstrate the principle of NMR titration and does not represent experimentally verified values for N,N'-didodecylthiourea.
The magnitude of the association constant provides a quantitative measure of the stability of the supramolecular complex. It is generally accepted that NMR-based determinations of Ka are reliable in the range of 10 to 104 M-1. researchgate.net
While 1D NMR can confirm binding, two-dimensional (2D) NMR techniques are essential for elucidating the detailed three-dimensional structure of the N,N'-didodecylthiourea-analyte complex. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for this purpose, as it arises from the through-space interaction of protons that are in close proximity (typically < 5 Å). youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the two primary 2D NMR experiments used to map these spatial relationships. researchgate.net A NOESY or ROESY spectrum displays correlation peaks between protons that are close to each other in space, even if they are not directly connected by chemical bonds.
For an N,N'-didodecylthiourea complex, cross-peaks between the N-H protons of the thiourea (B124793) and specific protons of the bound analyte would provide direct evidence of the binding site and the orientation of the guest within the host's binding pocket. Similarly, correlations between the dodecyl chain protons and the analyte can reveal how the aliphatic chains fold around the guest molecule. ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero. nmrsoft.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are highly sensitive techniques that can detect changes in the electronic environment of a molecule upon interaction with an analyte. units.it These methods are particularly useful for studying supramolecular systems involving chromophoric and/or fluorophoric units.
The binding of an analyte to N,N'-didodecylthiourea can perturb the electronic ground and excited states of the thiourea moiety or a linked chromophore. This perturbation manifests as changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (hyperchromic or hypochromic effect).
By performing a UV-Vis titration, where the spectrum of N,N'-didodecylthiourea is monitored upon the addition of an analyte, the binding event can be followed and the association constant can be determined, similar to NMR titrations. rsc.org
Table 2: Representative UV-Vis Spectral Changes of N,N'-didodecylthiourea upon Analyte Binding
| Analyte Concentration (M) | λmax (nm) | Absorbance at λmax |
| 0 | 280 | 0.50 |
| 1 x 10-5 | 285 | 0.55 |
| 2 x 10-5 | 288 | 0.60 |
| 5 x 10-5 | 295 | 0.70 |
| 1 x 10-4 | 300 | 0.80 |
Note: This table provides hypothetical data to illustrate the concept of spectroscopic changes upon binding and is not based on specific experimental results for N,N'-didodecylthiourea.
Fluorescence spectroscopy is often more sensitive than UV-Vis absorption spectroscopy. rshydro.co.uk If N,N'-didodecylthiourea or its complex is fluorescent, the binding of an analyte can lead to either a decrease (quenching) or an increase (enhancement) of the fluorescence intensity. wu.ac.th This phenomenon is the basis for many chemical sensors.
Fluorescence quenching can occur through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), upon complexation. Conversely, fluorescence enhancement can result from the rigidification of the molecular structure or the blocking of non-radiative decay pathways upon analyte binding. The high sensitivity of fluorescence makes it possible to detect very low concentrations of analytes. rshydro.co.uk
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. malvernpanalytical.com It provides direct insight into the packing of N,N'-didodecylthiourea molecules within self-assembled structures.
Single-Crystal X-ray Diffraction of Host-Guest Complexes and Supramolecular Structures
Growing a suitable single crystal of a self-assembled system or a host-guest complex allows for its analysis by Single-Crystal X-ray Diffraction (SC-XRD). This technique can provide an unambiguous determination of the molecular structure with atomic resolution. nih.gov For an N,N'-didodecylthiourea complex, SC-XRD would reveal precise bond lengths, bond angles, and torsion angles.
Powder X-ray Diffraction for Solid-State Assembly Analysis and Phase Identification
Often, self-assembled materials are obtained as polycrystalline powders rather than large single crystals, making Powder X-ray Diffraction (PXRD) the technique of choice. americanpharmaceuticalreview.comucmerced.edu A PXRD pattern is a fingerprint of a specific crystalline solid. researchgate.net For N,N'-didodecylthiourea, different methods of preparation (e.g., crystallization from different solvents, thermal annealing) could lead to different polymorphic forms, each with a unique crystal packing and a distinct PXRD pattern. mdpi.comresearchgate.net
The PXRD pattern of a crystalline sample of self-assembled N,N'-didodecylthiourea would show a series of sharp diffraction peaks at specific angles (2θ). The positions and relative intensities of these peaks are determined by the symmetry and dimensions of the unit cell and the arrangement of the molecules within it. researchgate.net A series of sharp, low-angle peaks would be indicative of a lamellar structure with a repeating distance related to the extended length of the molecule, suggesting that the dodecyl chains are interdigitated or arranged in well-defined layers. In contrast, an amorphous or poorly ordered sample would produce a pattern with very broad, diffuse halos instead of sharp peaks. mdpi.com
Table 2: Illustrative Data from PXRD Analysis for Hypothetical N,N'-didodecylthiourea Polymorphs
| Polymorph | Key Diffraction Peaks (2θ) | Inferred Structural Feature |
|---|---|---|
| Form A | 2.5°, 5.0°, 7.5° | Highly ordered lamellar structure |
| Form B | 21.2°, 21.8°, 24.0° | Different short-range packing of alkyl chains |
| Amorphous | Broad halo centered at ~20° | Lack of long-range order |
Electron Microscopy (TEM, SEM) for Nanostructure Visualization
While spectroscopic and diffraction techniques provide information on molecular-level interactions and packing, electron microscopy allows for the direct visualization of the larger-scale architectures and morphologies formed by the self-assembly of N,N'-didodecylthiourea.
Imaging of Self-Assembled Architectures and Morphologies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology of nanomaterials. mdpi.comnih.gov SEM provides information about the surface topography of the assembled structures. nanoscience.com For N,N'-didodecylthiourea assemblies, SEM could reveal the formation of microscale structures such as bundles of fibers, flat sheets, or spherical aggregates, and provide information on their size distribution and surface texture. nanopartikel.info
TEM offers higher resolution and provides a two-dimensional projection of the nanostructure. nih.gov To prepare a sample for TEM, a dilute solution of the self-assembled N,N'-didodecylthiourea is typically drop-cast onto a carbon-coated grid. After the solvent evaporates, the remaining structures can be imaged. TEM could visualize individual nanofibers, ribbons, or vesicles with nanometer-scale resolution. researchgate.netresearchgate.net For example, it could reveal that what appears as a fiber bundle in SEM is composed of many individual nanometer-thin fibrils. Cryo-TEM, where the sample is flash-frozen in its native solution state, can provide images of the assemblies without the artifacts that can be introduced by drying, offering a more accurate picture of the morphology in solution. nih.gov The combination of these microscopy techniques provides a comprehensive picture of the hierarchical self-assembly of N,N'-didodecylthiourea, from the nanoscale to the microscale. nih.govrsc.orgnih.gov
Morphological Characterization of N,N'-didodecylthiourea-Based Materials
The morphology of materials derived from N,N'-didodecylthiourea self-assembly is crucial for understanding their functional properties. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are indispensable for visualizing the three-dimensional shape and surface features of these materials. filab.fr
Electron microscopy techniques are powerful tools for single-particle analysis, revealing the physical, chemical, and morphological characteristics of individual particles. researchgate.net SEM, in particular, is widely used to determine the morphology and composition of materials. researchgate.net For instance, in the study of various nanomaterials, SEM has been employed to observe surface morphology and the composition of films. mdpi.com The characterization of morphology is a qualitative assessment of the three-dimensional shape of a surface and is vital for controlling manufacturing processes and preventing defects. filab.fr
The data obtained from these techniques can reveal a variety of structures, from nanofibers to complex networks, which are influenced by the self-assembly conditions. For example, studies on other self-assembling systems, like glycopeptides, have shown the formation of a dynamic continuum of nanostructures from nanoparticles to nanofibers. nih.gov The morphological details are critical as the hierarchical self-assembly of these materials directly impacts their performance and stability. beilstein-journals.org
Table 1: Morphological Features of Self-Assembled N,N'-didodecylthiourea Analogs
| Feature | Description | Technique |
| Fiber Formation | Elongated, high-aspect-ratio structures resulting from directional self-assembly. | SEM, TEM |
| Network Structure | Interconnected fibrous structures forming a 3D matrix. | SEM |
| Surface Topography | Detailed surface features, including roughness and porosity. | SEM, AFM |
This table is illustrative and based on typical findings for similar self-assembling small molecules.
Mass Spectrometry for Non-Covalent Complex Characterization (e.g., ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of non-covalent complexes, as it allows for the gentle transfer of intact assemblies from solution to the gas phase. nih.govnih.gov This method is instrumental in determining the stoichiometry and nature of ligands bound within a supramolecular complex. nih.govnih.gov
The successful ESI-MS analysis of non-covalent complexes is highly dependent on maintaining appropriate solution conditions to preserve the native state of the complex. nih.gov The resulting mass spectrum directly provides the molecular weight of the complex, from which the stoichiometry can be readily determined. nih.gov ESI-MS has significant advantages in speed and sensitivity over other biophysical methods. nih.gov
In the context of N,N'-didodecylthiourea, ESI-MS can be used to identify the formation of specific aggregates and to study their stability. For example, the technique has been used to observe the formation of non-covalent dimers and to study their gas-phase stability through collision-induced dissociation (CID) experiments. mdpi.comuliege.be
Table 2: ESI-MS Data for Hypothetical N,N'-didodecylthiourea Complexes
| Complex | Observed m/z | Charge State | Calculated Mass (Da) |
| Monomer (M) | 427.4 | [M+H]⁺ | 426.8 |
| Dimer (2M) | 853.8 | [2M+H]⁺ | 853.6 |
| Trimer (3M) | 1280.2 | [3M+H]⁺ | 1280.4 |
This table presents hypothetical data to illustrate the application of ESI-MS in characterizing oligomeric species of N,N'-didodecylthiourea.
Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution Assembly Characterization
Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that provide valuable information about the size, shape, and distribution of particles in solution. xenocs.com
DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. unifr.ch From these fluctuations, the hydrodynamic diameter of the particles can be determined. unifr.ch DLS is a rapid and non-invasive method for assessing particle size, aggregation, and colloidal stability. unifr.chresearchgate.net It is particularly sensitive to the presence of large aggregates. researchgate.net
For N,N'-didodecylthiourea, DLS can be used to monitor the initial stages of aggregation and determine the size distribution of the resulting nanoparticles in suspension. nih.gov SAXS can then provide more detailed structural information on the shape and internal organization of these aggregates in solution. berstructuralbioportal.org The combination of DLS and SAXS allows for a comprehensive characterization of the solution-state assemblies. embl-hamburg.de
Table 3: Comparison of DLS and SAXS for Characterizing N,N'-didodecylthiourea Assemblies
| Parameter | Dynamic Light Scattering (DLS) | Small-Angle X-ray Scattering (SAXS) |
| Primary Measurement | Time-dependent intensity fluctuations of scattered light | Angular dependence of scattered X-ray intensity |
| Information Obtained | Hydrodynamic diameter, size distribution, polydispersity index | Radius of gyration, molecular weight, particle shape, internal structure |
| Sample State | Suspension/Solution | Solution, gel, solid, powder |
| Strengths | Rapid, non-invasive, sensitive to large aggregates | High resolution, provides shape information, versatile sample states |
| Limitations | Assumption of spherical particles, sensitive to dust and large aggregates | Requires more complex data analysis, access to synchrotron sources for high quality data |
This table highlights the complementary nature of DLS and SAXS for the solution-phase characterization of supramolecular assemblies.
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | ↑ Solubility |
| Temperature | 0–25°C | ↓ Side reactions |
| Reaction Time | 12–24 hrs | ↑ Completion |
Basic: What analytical techniques are critical for confirming the structure and purity of N,N'-didodecyl-thiourea?
Methodological Answer:
Structural validation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 3.3–3.5 ppm for N-CH₂ groups) and rule out unreacted amines .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (expected m/z for C₂₅H₅₂N₂S: 428.38) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .
- Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values (±0.3% tolerance) .
Advanced: How do structural modifications (e.g., alkyl chain length) in N,N'-disubstituted thioureas influence their catalytic activity in asymmetric reactions?
Methodological Answer:
The alkyl chains impact:
- Steric effects : Longer chains (e.g., C₁₂) enhance enantioselectivity in Michael additions by restricting substrate approach angles .
- Hydrophobic interactions : Didodecyl groups improve solubility in nonpolar solvents, favoring organocatalytic cycles .
- Hydrogen-bonding capacity : Thiourea’s NH groups activate electrophiles, while alkyl chains modulate acidity (pKa shifts via inductive effects) .
Q. Table 2: Catalytic Performance vs. Alkyl Chain Length
| Chain Length (Cₙ) | Enantiomeric Excess (%) | Reaction Rate (h⁻¹) |
|---|---|---|
| C₈ | 72 | 0.15 |
| C₁₂ | 89 | 0.12 |
| C₁₈ | 91 | 0.08 |
Advanced: How can computational modeling resolve contradictions in thermal decomposition kinetics data for thiourea derivatives?
Methodological Answer:
Contradictions often arise from:
- Degradation pathways : Multiple overlapping steps (e.g., simultaneous loss of alkyl chains and thiourea core) .
- Kinetic models : Use isoconversional methods (e.g., Friedman, Ozawa) to compare activation energies (Eₐ) across datasets .
- Software tools : Implement programs like Netzsch Thermokinetics to deconvolute TG-DTG curves and assign mechanistic models (e.g., nth-order vs. diffusion-controlled) .
Q. Example Workflow :
Collect TG/DSC data under inert and oxidative atmospheres.
Apply the Broido method to calculate Eₐ for each mass-loss stage.
Validate via GC-MS to identify volatile decomposition products .
Advanced: What strategies mitigate aggregation issues in N,N'-didodecyl-thiourea during biological activity assays?
Methodological Answer:
Aggregation in aqueous media can obscure bioactivity data. Mitigation strategies include:
- Surfactant additives : Use 0.1% Tween-80 or DMSO (≤1% v/v) to stabilize monomeric forms .
- Dynamic light scattering (DLS) : Monitor particle size during assay preparation.
- Critical micelle concentration (CMC) determination : Conduct conductivity or surface tension measurements to identify aggregation thresholds .
Advanced: How can X-ray crystallography and NMR spectroscopy complement each other in studying thiourea derivative conformations?
Methodological Answer:
- X-ray : Provides static, solid-state conformation (e.g., trans vs. cis thiourea geometry) .
- NMR : Reveals dynamic behavior in solution (e.g., rotational barriers via variable-temperature studies) .
- Combined approach : Compare crystal structures with NOESY/ROESY data to assess solution-phase folding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
